

Potential off-target effects of (R)-PR-924 at high concentrations

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Compound of Interest		
Compound Name:	(R)-PR-924	
Cat. No.:	B10861812	Get Quote

Technical Support Center: (R)-PR-924

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **(R)-PR-924**, a selective inhibitor of the immunoproteasome subunit LMP-7 (β 5i). The focus is on understanding and mitigating potential off-target effects, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of (R)-PR-924?

(R)-PR-924 is a highly selective, cell-permeable tripeptide epoxyketone inhibitor that targets the β5i (LMP-7) subunit of the immunoproteasome.[1][2] It forms a covalent bond with the N-terminal threonine active site, leading to irreversible inhibition.[2]

Q2: I'm observing significant cytotoxicity in my cell line at concentrations higher than the reported IC50 for β 5i inhibition. Could this be an off-target effect?

Yes, this is a strong possibility. While **(R)-PR-924** is highly selective for the immunoproteasome subunit β 5i over the constitutive proteasome subunit β 5c, this selectivity is concentration-dependent.[3] Studies have shown that at micromolar concentrations required to induce apoptosis in certain cancer cell lines, **(R)-PR-924** can also inhibit the constitutive β 5 subunit.[4] This off-target inhibition is believed to contribute to the compound's overall anti-proliferative activity.[4]



Q3: My experimental results are inconsistent, or I'm seeing a phenotype that doesn't align with known functions of the immunoproteasome. What could be the cause?

Inconsistent results or unexpected phenotypes when using high concentrations of **(R)-PR-924** can stem from several factors:

- Off-target Inhibition: As mentioned, inhibition of the constitutive β5 proteasome at higher concentrations is a likely cause.[4] The constitutive proteasome is essential for routine protein turnover in all cells, and its inhibition can lead to broad, potent cellular effects.
- Cell Line Specificity: The expression ratio of immunoproteasome to constitutive proteasome
 varies between cell types. Hematopoietic cells generally have higher immunoproteasome
 levels, while other cell types may have very low levels. The effect of PR-924 will be highly
 dependent on this ratio.
- Compound Degradation: Ensure the compound is stored correctly and that the prepared solutions are fresh. Degradation can lead to reduced potency and variability.

Q4: How can I confirm that the observed effects in my experiment are due to on-target (β 5i) versus off-target (β 5c) inhibition?

The most direct method is to use a combination of biochemical and genetic approaches.

- Biochemical Assays: Perform a proteasome activity assay on cell lysates treated with a range of (R)-PR-924 concentrations. Use substrates specific for β5i and β5c to determine the IC50 for each subunit within your cellular context.
- Genetic Knockout/Knockdown: The gold-standard approach is to use CRISPR-Cas9 to knock out the gene for β5i (PSMB8). If the phenotype observed with (R)-PR-924 treatment is lost or significantly reduced in the knockout cells, it confirms an on-target effect. If the phenotype persists, it is likely mediated by an off-target, such as β5c.

Quantitative Data Summary

The following tables summarize the inhibitory activity of (R)-PR-924.

Table 1: In Vitro Inhibitory Potency against Proteasome Subunits



Target Subunit	IC50 Value (Source 1)	IC50 Value (Source 2)	Selectivity Ratio (β5c / β5i)
β5i (LMP-7)	2.5 nM[3]	22 nM[3]	~91-131x
β5c	227 nM[3]	2900 nM (2.9 μM)[3]	

Note: Discrepancies in IC50 values can arise from different assay conditions and experimental setups.

Table 2: Cellular Growth Inhibition (Anti-proliferative Activity)

Cell Type	IC50 Range	Reference
Multiple Myeloma (MM) Cell Lines	3 - 5 μΜ	[5]
Leukemia Cell Lines (CCRF- CEM, THP1, 8226)	1.5 - 2.8 μΜ	[4]

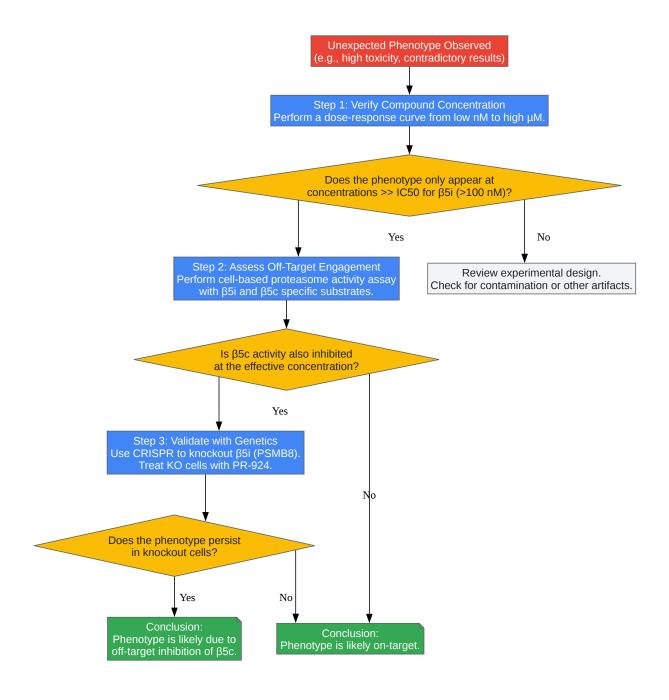
Note the significant difference between the biochemical IC50 for β 5i and the concentrations required for cellular effects, suggesting that additional targets (like β 5c) are engaged at these higher concentrations.

Troubleshooting Guide: Investigating Unexpected Results

If you suspect off-target effects are influencing your results, follow this troubleshooting guide.

Issue: Observed phenotype is stronger or different than expected from selective β5i inhibition.





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Caption: Troubleshooting logic for unexpected experimental outcomes.



Experimental Protocols Protocol 1: Cellular Proteasome Activity Assay

This protocol allows for the differential measurement of immunoproteasome (β 5i) and constitutive proteasome (β 5c) activity in cell lysates.

Materials:

- Cells of interest
- (R)-PR-924
- Lysis Buffer (e.g., 50 mM HEPES, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, pH 7.5)
- Proteasome Substrate for β5i: Ac-PAL-AMC
- Proteasome Substrate for β5c: Suc-LLVY-AMC
- 96-well black plates
- Fluorometer (Excitation: 380 nm, Emission: 460 nm)

Procedure:

- Cell Treatment: Seed cells and allow them to adhere. Treat with a serial dilution of (R)-PR-924 (e.g., 1 nM to 20 μM) for a desired time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in Lysis Buffer on ice for 30 minutes.
- Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
- Assay Setup: In a 96-well black plate, add 20-50 µg of protein lysate to each well.
- Kinetic Reaction: Add either the β 5i-specific substrate (Ac-PAL-AMC) or the β 5c-specific substrate (Suc-LLVY-AMC) to a final concentration of 50 μ M.

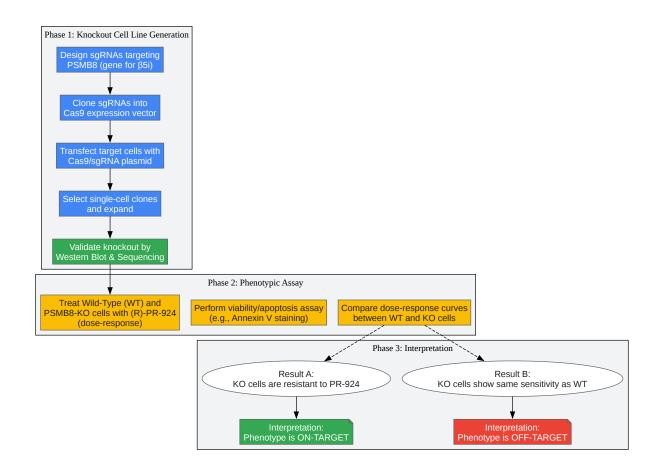


- Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence every 5 minutes for 60 minutes.
- Data Analysis: Calculate the rate of AMC cleavage (slope of the linear portion of the fluorescence curve). Normalize the activity of treated samples to the vehicle control to determine the percent inhibition for each concentration. Plot the results to determine the IC50 value for each subunit.

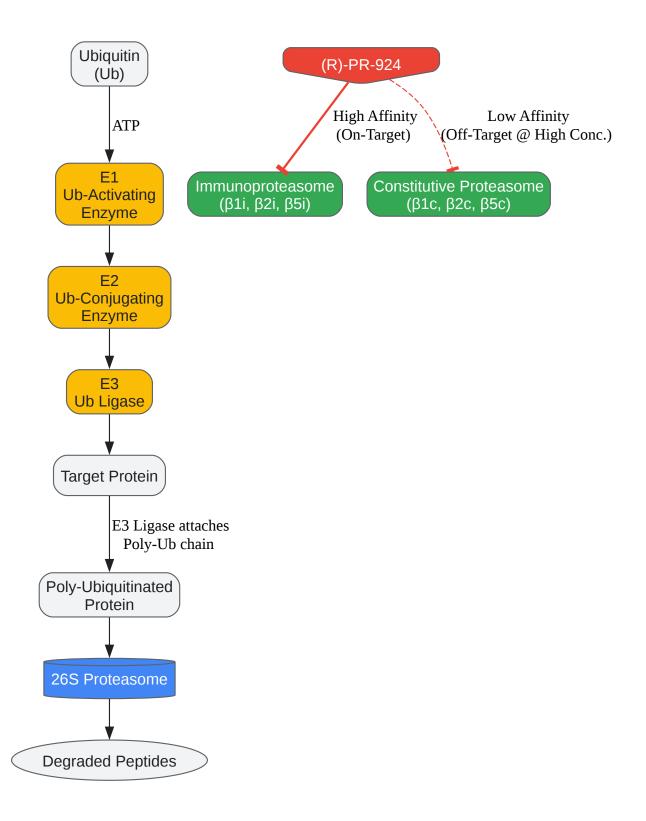
Protocol 2: Target Validation via CRISPR-Cas9 Knockout

This protocol describes how to validate that a drug's effect is dependent on its primary target.









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